(1,2-Dimethylazetidin-2-yl)methanol
Description
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1,2-dimethylazetidin-2-yl)methanol |
InChI |
InChI=1S/C6H13NO/c1-6(5-8)3-4-7(6)2/h8H,3-5H2,1-2H3 |
InChI Key |
ZVFPVBUHJDAHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN1C)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis via Azetidine Precursors
General Approach
The synthesis of (1,2-Dimethylazetidin-2-yl)methanol often begins with azetidine derivatives. These are modified to introduce methyl groups at the nitrogen (N) atom and hydroxymethyl functionality at the second carbon (C2). A common precursor is N-methylazetidine .
Reaction Scheme:
- Starting Material: N-methylazetidine
- Reagents: Formaldehyde or paraformaldehyde
- Catalysts: Acidic or basic catalysts (e.g., p-toluenesulfonic acid or sodium hydroxide)
- Solvent: Polar solvents such as ethanol or methanol
Reaction Conditions:
Direct Functionalization of Azetidine
Hydroxymethylation
Direct functionalization involves hydroxymethylation of azetidines using formaldehyde derivatives.
Procedure:
- Azetidine is reacted with formaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂).
- The reaction proceeds under reflux conditions to ensure complete conversion.
Key Parameters:
Enantioselective Synthesis
Chiral Catalysts
For applications requiring enantiomerically pure (R)- or (S)-(1,2-Dimethylazetidin-2-yl)methanol, chiral catalysts are employed.
Methodology:
- Use of chiral organocatalysts or transition-metal complexes.
- Enantioselective hydrogenation of azetidine derivatives with a pre-installed hydroxymethyl group.
Reaction Conditions:
Green Chemistry Approaches
Solvent-Free Synthesis
Eco-friendly methods emphasize solvent-free reactions to minimize waste and environmental impact.
Example:
A solvent-free hydroxymethylation reaction using paraformaldehyde and catalytic amounts of p-toluenesulfonic acid has demonstrated high efficiency:
Data Table: Summary of Preparation Methods
| Methodology | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Synthesis via Azetidine Precursors | Formaldehyde, acid/base catalysts | 50–70°C, polar solvents | 80–90 | Widely used |
| Direct Functionalization | Formaldehyde, Lewis acids | Reflux, solvent-free optional | Up to 95 | High efficiency |
| Enantioselective Synthesis | Chiral catalysts | RT–40°C, H₂ atmosphere | >90 | High enantiomeric purity |
| Solvent-Free Green Chemistry | Paraformaldehyde, p-toluenesulfonic acid | 68–72°C | ~99 | Environmentally friendly |
Chemical Reactions Analysis
Types of Reactions
(1,2-Dimethylazetidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce methylated derivatives .
Scientific Research Applications
(1,2-Dimethylazetidin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,2-Dimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds are selected for comparison based on structural and functional group similarities:
Dimethylaminoethanol (DMAE) Formula: C4H11NO CAS: 108-01-0 Properties: Colorless liquid, fishy odor, corrosive, combustible .
[6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl]methanol Formula: C9H12N4O CAS: 42452-51-7 Properties: Solid (inferred), complex heterocyclic structure .
Comparative Data Table
Structural and Reactivity Analysis
Azetidine vs. Linear Amine Backbone
- This compound: The strained four-membered azetidine ring increases reactivity compared to linear amines like DMAE. Ring strain may enhance susceptibility to nucleophilic attack or ring-opening reactions, useful in synthesizing bioactive molecules .
- DMAE: The linear dimethylaminoethanol structure lacks ring strain, making it more stable and suitable for industrial applications (e.g., corrosion inhibitors, surfactants) .
Heterocyclic Complexity
Biological Activity
(1,2-Dimethylazetidin-2-yl)methanol is a compound with a unique azetidine ring structure and a hydroxymethyl group, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₃NO
- Molecular Weight : Approximately 115.17 g/mol
- Structural Features : The presence of both methyl and hydroxymethyl groups on the azetidine ring enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound's reactivity. Key mechanisms include:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, affecting their activity and related cellular pathways.
- Receptor Interaction : It can bind to receptors or proteins, potentially leading to changes in cellular signaling processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound may possess antibacterial and antifungal properties, making them candidates for further investigation in drug development.
Enzyme Inhibition
The compound has been explored for its potential to inhibit enzymes involved in critical biological processes. For example, it may interact with kinases or other regulatory proteins in cell signaling pathways.
Case Studies
- Antibacterial Activity :
- Enzyme Interaction :
-
Drug Development Potential :
- The compound's structural features allow it to be a valuable building block in the synthesis of novel pharmaceuticals aimed at targeting specific diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Hydroxymethyl group; azetidine ring | Antibacterial; enzyme inhibition |
| (1,2-Dimethylazetidin-2-yl)acetate | Acetate group instead of hydroxymethyl | Reduced activity compared to methanol form |
| (3-Methoxy-1,2-dimethylazetidin) | Methoxy group; altered polarity | Potentially different enzymatic interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
